molecular formula C17H17ClN4O2S B2757014 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378203-12-4

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2757014
CAS No.: 378203-12-4
M. Wt: 376.86
InChI Key: HMQFTMSDQJDGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a methylallylthio group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the chlorobenzyl, methyl, and methylallylthio groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods, such as recycling solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine atom on the benzyl group.

    7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the methylallylthio group.

Uniqueness

7-(2-chlorobenzyl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the chlorobenzyl and methylallylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-10(2)9-25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFTMSDQJDGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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